molecular formula C19H25NO4S B272644 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine

4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine

Cat. No.: B272644
M. Wt: 363.5 g/mol
InChI Key: BWAVIBBZRHYYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine is a complex organic compound that features a morpholine ring attached to a naphthalene sulfonyl group with a pentyloxy substituent

Properties

Molecular Formula

C19H25NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

4-(4-pentoxynaphthalen-1-yl)sulfonylmorpholine

InChI

InChI=1S/C19H25NO4S/c1-2-3-6-13-24-18-9-10-19(17-8-5-4-7-16(17)18)25(21,22)20-11-14-23-15-12-20/h4-5,7-10H,2-3,6,11-15H2,1H3

InChI Key

BWAVIBBZRHYYBL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with morpholine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)aniline
  • 4-(Morpholin-4-ylsulfonyl)phenylamine
  • 4-(Morpholin-4-ylsulfonyl)benzene

Uniqueness

4-[(4-Pentyloxynaphthyl)sulfonyl]morpholine stands out due to its unique structural features, such as the pentyloxy substituent on the naphthalene ring. This modification can enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.